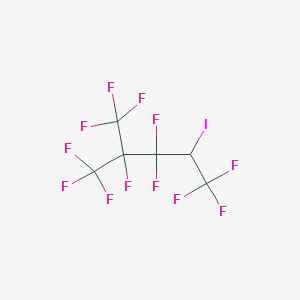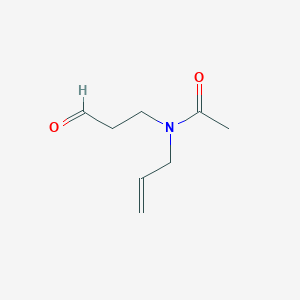![molecular formula C30H42N6O5S B14186390 L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)-](/img/structure/B14186390.png)
L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)- is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This is followed by the coupling of various amino acids and other functional groups through peptide bond formation. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the precise addition of amino acids and other components. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure its purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Halogens, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl
- L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy
- L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-(hexahydro-3a,5,5-trimethyl-4,6-mthano-1,3,2-benzodioxaborol-2-yl)butyl) .
Uniqueness
L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C30H42N6O5S |
|---|---|
Poids moléculaire |
598.8 g/mol |
Nom IUPAC |
tert-butyl N-[1-[[1-cyclohexyl-2-oxo-2-[2-[(4-phenylthiadiazol-5-yl)carbamoyl]pyrrolidin-1-yl]ethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C30H42N6O5S/c1-19(35(5)29(40)41-30(2,3)4)25(37)31-24(21-15-10-7-11-16-21)28(39)36-18-12-17-22(36)26(38)32-27-23(33-34-42-27)20-13-8-6-9-14-20/h6,8-9,13-14,19,21-22,24H,7,10-12,15-18H2,1-5H3,(H,31,37)(H,32,38) |
Clé InChI |
UZVBKGSHUDADLR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)N(C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid](/img/structure/B14186309.png)
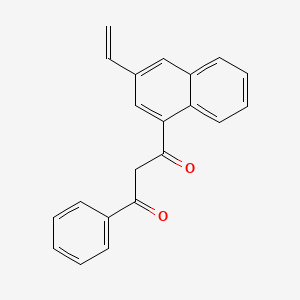

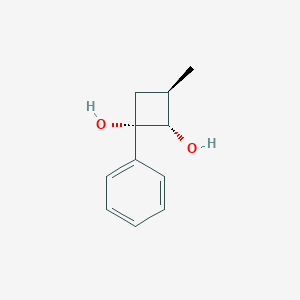
![4-[(2R)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B14186328.png)
![(3E)-3-[(2,6-Diethylphenyl)imino]-4,4,4-trifluoro-1-phenylbutan-1-one](/img/structure/B14186348.png)
![(2-Fluorophenyl)[4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methanone](/img/structure/B14186356.png)
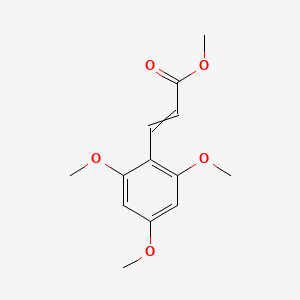
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B14186361.png)
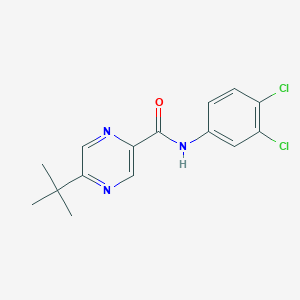
![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate](/img/structure/B14186370.png)
![Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B14186372.png)
